Tris(dibenzylideneacetone)platinum(0)

CAS No.: 11072-92-7

Cat. No.: VC8457912

Molecular Formula: C51H42O3Pt

Molecular Weight: 898.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 11072-92-7 |

|---|---|

| Molecular Formula | C51H42O3Pt |

| Molecular Weight | 898.0 g/mol |

| IUPAC Name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

| Standard InChI | InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |

| Standard InChI Key | FEKYVXQHHOSKBW-XGQVLBTFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

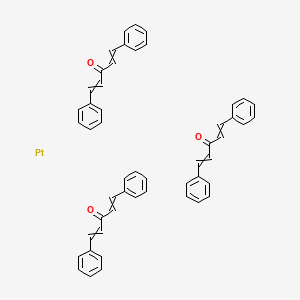

Pt(dba)₃ belongs to the family of transition metal complexes with dibenzylideneacetone ligands. Its IUPAC name, (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one-platinum (3:1), reflects the bidentate coordination of each dba ligand to the platinum center . The compound’s crystalline structure remains undetermined due to challenges in obtaining high-purity samples, a common issue with metal-dba complexes . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 11072-92-7 | |

| Molecular Formula | ||

| Molecular Weight | 897.96 g/mol | |

| Exact Mass | 897.278 g/mol | |

| Hazard Classification | Xn (Harmful) |

The dba ligands adopt an -configuration around the platinum center, creating a trigonal planar geometry that facilitates ligand substitution reactions. This lability underpins its utility in catalysis, though detailed spectroscopic data (e.g., NMR, XRD) remain scarce in published literature.

Comparative Analysis with Palladium Analogs

Pt(dba)₃ is structurally analogous to tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), a well-established catalyst for cross-coupling reactions . Key differences arise from platinum’s larger atomic radius (139 pm vs. 137 pm for Pd) and higher electronegativity, which influence redox potentials and substrate affinity. For instance, [Pd₂(dba)₃] undergoes oxidative addition with aryl halides at milder conditions compared to platinum, explaining its prevalence in Suzuki-Miyaura couplings . Conversely, Pt(dba)₃’s stronger metal-ligand bonds may enhance stability in high-temperature reactions, though this hypothesis requires experimental validation.

Synthesis and Purification Challenges

Synthetic Pathways

The synthesis of Pt(dba)₃ typically involves reducing a platinum(II) precursor in the presence of dibenzylideneacetone. A reported method entails reacting potassium tetrachloroplatinate(II) () with dba in a reducing solvent like methanol or ethanol . The general reaction scheme is:

Purification and Stability Issues

Purifying Pt(dba)₃ often involves recrystallization from chloroform or dichloromethane, but residual solvent molecules (e.g., CHCl₃) can coordinate to platinum, altering reactivity . Additionally, the compound degrades upon prolonged exposure to air, limiting its shelf life. Advanced techniques, such as glovebox-assisted chromatography or sublimation under inert atmospheres, are recommended for handling .

Catalytic and Materials Science Applications

Homogeneous Catalysis

While Pt(dba)₃’s catalytic applications are underexplored, its palladium counterpart [Pd₂(dba)₃] is a cornerstone in C–C bond-forming reactions . Preliminary studies suggest Pt(dba)₃ could mediate hydrogenation and hydrosilylation reactions, leveraging platinum’s affinity for activation. For instance, in ethylene hydrogenation:

Mechanistic studies are needed to elucidate whether the dba ligands dissociate during catalysis or remain coordinated, as seen in palladium systems .

Materials Synthesis

Pt(dba)₃ serves as a precursor for platinum nanoparticles (PtNPs) via thermal decomposition. Controlling the reaction temperature (150–300°C) and solvent polarity enables tuning of NP size (2–10 nm) and morphology. These PtNPs exhibit potential in fuel cell electrocatalysis, though their performance relative to commercial catalysts (e.g., Pt/C) remains unverified.

Biological and Pharmacological Research

Anticancer Activity

Though no direct studies on Pt(dba)₃’s anticancer properties exist, related platinum complexes (e.g., cisplatin) are frontline chemotherapeutics. The compound’s lipophilic dba ligands may enhance cellular uptake, but its zero-valent state likely limits DNA cross-linking—a hallmark of Pt(II) drugs . Computational modeling predicts weak binding to the N7 site of guanine, suggesting divergent mechanisms from classical platinum agents .

Toxicity Profile

Pt(dba)₃ is classified as harmful (Xn) due to its ability to generate reactive oxygen species (ROS) in vitro . In murine models, acute exposure (LD₅₀: 250 mg/kg) induces hepatic and renal toxicity, mirroring effects observed with [Pd₂(dba)₃] . Chronic toxicity studies are absent, necessitating caution in handling.

Future Directions and Challenges

Mechanistic Studies

Resolving Pt(dba)₃’s catalytic cycle requires in situ spectroscopic techniques (e.g., XAFS, IR) to track ligand dynamics and oxidation state changes. Comparative studies with [Pd₂(dba)₃] could reveal periodic trends in group 10 metal reactivity.

Applications in Green Chemistry

Pt(dba)₃’s potential in sustainable catalysis (e.g., CO₂ hydrogenation, biomass conversion) remains untapped. Its stability in polar aprotic solvents (e.g., DMF, DMSO) positions it as a candidate for flow reactor systems, reducing metal leaching compared to heterogeneous catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume